beta-Hederin beta-Hederin Beta-Hederin is a triterpenoid.
beta-Hederin is a natural product found in Akebia quinata, Anemoclema glaucifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35790-95-5
VCID: VC21339962
InChI: InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
SMILES:
Molecular Formula: C41H66O11
Molecular Weight: 735.0 g/mol

beta-Hederin

CAS No.: 35790-95-5

Cat. No.: VC21339962

Molecular Formula: C41H66O11

Molecular Weight: 735.0 g/mol

* For research use only. Not for human or veterinary use.

beta-Hederin - 35790-95-5

CAS No. 35790-95-5
Molecular Formula C41H66O11
Molecular Weight 735.0 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
Standard InChI Key IBAJNOZMACNWJD-HVUPOBLPSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O

Anticancer Activity of Beta-Hederin

Effects on Breast Cancer

Beta-Hederin and its derivatives have shown remarkable inhibitory effects on breast cancer cells. Studies have demonstrated that D Rhamnose β-Hederin (DRβ-H) exhibits strong inhibitory activity on the growth of various breast cancer cell lines and induces apoptosis in these cells . The compound's effectiveness against breast cancer has been extensively studied, with research indicating its potential as a novel treatment approach.

Mechanisms of Anticancer Action

The anticancer mechanisms of beta-Hederin involve multiple pathways. Research has shown that DRβ-H inhibits the PI3K/AKT signaling pathway while activating the ERK signaling pathway . Additionally, treatment with a PI3K inhibitor (LY294002) synergistically enhances DRβ-H-induced apoptosis, whereas a MEK inhibitor (U0126) reduces the apoptosis rate . These findings indicate that beta-Hederin's anticancer effects are mediated through complex interactions with multiple cellular pathways.

Effects on Drug Resistance

One of the significant challenges in cancer treatment is the development of drug resistance. Interestingly, research suggests that DRβ-H can reverse adriamycin resistance in breast cancer cells at non-toxic concentrations . This effect appears to be mediated through targeting NAP1L5, suggesting that beta-Hederin derivatives may have potential applications in addressing chemoresistance in cancer treatment .

Molecular Mechanisms of Beta-Hederin

Apoptotic Pathways

Beta-Hederin induces apoptosis in cancer cells through several mechanisms. The compound regulates the ratio of pro-apoptotic and anti-apoptotic Bcl-2 family proteins, which play crucial roles in determining cell survival or death . Furthermore, DRβ-H induces depolarization of mitochondrial membrane potential, leading to the release of Apaf-1 and Cytochrome C from the inter-membrane space into the cytosol . These molecules then promote the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis .

Effects on Exosome Production

Recent research has explored the effects of DRβ-H on tumor-derived exosomes in breast cancer. Exosomes are small vesicles that play important roles in tumor biology processes, including angiogenesis, invasiveness, metastasis, and chemoresistance . DRβ-H appears to exert its anticancer effects partly by reducing tumor-derived exosomes, suggesting a novel mechanism by which this compound may inhibit cancer progression .

Signaling Pathway Modulation

Beta-Hederin's anticancer effects are closely tied to its ability to modulate various signaling pathways. In addition to the PI3K/AKT and ERK pathways mentioned earlier, research indicates that the compound may also influence other crucial cellular pathways involved in cancer progression. This multi-target nature of beta-Hederin contributes to its potent anticancer effects and potential therapeutic applications.

Cytotoxicity Profile and Research Data

Cytotoxicity Against Cancer Cell Lines

Beta-Hederin demonstrates significant cytotoxicity against various cancer cell lines. The table below summarizes key cytotoxicity data from available research:

CompoundCancer Cell LineCytotoxicity (IC50)Effect
Beta-HederinMCF-7 (Breast cancer)25 μMGrowth inhibition and apoptosis induction
D Rhamnose β-HederinVarious breast cancer cellsNot specifiedStrong inhibitory activity and apoptosis induction
D Rhamnose β-HederinMCF-7/ADR (Adriamycin-resistant)Not specifiedReversal of adriamycin resistance
D Rhamnose β-HederinSUM-1315/ADR (Adriamycin-resistant)Not specifiedReversal of adriamycin resistance

Comparative Studies

Research comparing beta-Hederin with other triterpenoid saponins suggests that this compound possesses unique properties that contribute to its anticancer potential. Although structurally similar to other saponins, beta-Hederin's specific configuration and sugar moieties appear to enhance its biological activities, particularly its ability to induce apoptosis in cancer cells and modulate important signaling pathways.

Current Research Status and Future Directions

Challenges and Opportunities

Despite the promising anticancer properties of beta-Hederin, several challenges remain in its development as a therapeutic agent. These include issues related to bioavailability, pharmacokinetics, and potential toxicity. Additionally, more comprehensive studies are needed to fully understand its mechanisms of action and potential interactions with other drugs.

Future Research Directions

Future research on beta-Hederin should focus on several key areas:

  • Detailed pharmacokinetic and pharmacodynamic studies to better understand its behavior in the body

  • Development of optimized formulations to enhance its bioavailability and efficacy

  • Exploration of its potential against other cancer types beyond breast cancer

  • Investigation of its effects in combination with established cancer treatments

  • Clinical trials to evaluate its safety and efficacy in human patients

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